2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound “2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Difluoromethyl group is a common motif in medicinal chemistry due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, difluoromethylated pyrazoles and pyrroles have been synthesized through unique routes relying on the van Leusen pyrrole synthesis and the halogen dance reaction .Scientific Research Applications
Synthesis and Reactivity
- A study by Luo et al. (2012) presented an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, via a gold-catalyzed oxidation strategy. The research demonstrated the use of bidentate ligands to temper the reactivities of in situ-generated gold carbenes, opening new opportunities for oxidative gold catalysis in novel method development (Luo et al., 2012).
Masked Activated Carboxylates
- Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids. They demonstrated that oxazoles could form triamides upon reaction with singlet oxygen, showcasing a pathway for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
Pseudopeptide Foldamers
- Tomasini et al. (2003) introduced a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a conformationally restricted building block for pseudopeptide foldamers. Their research, supported by IR, 1H NMR, CD techniques, and DFT computational modeling, uncovered the preferred three-dimensional structure of these foldamers, highlighting their potential as robust templates for various applications (Tomasini et al., 2003).
Regioselective Cross-Coupling Reactions
- Houpis et al. (2010) utilized the carboxylic acid anion moiety as a directing group in cross-coupling reactions, achieving regioselectivity in the synthesis of nicotinic acids and triazoles. This study underscores the adaptability of the carboxylic acid moiety in directing regioselective synthesis (Houpis et al., 2010).
Mechanism of Action
Target of Action
It is structurally similar to eflornithine , a well-known inhibitor of the enzyme ornithine decarboxylase (ODC) . ODC plays a crucial role in the biosynthesis of polyamines, which are essential for cell survival .
Biochemical Pathways
Given its potential similarity to eflornithine, it might affect the polyamine biosynthetic pathway . Polyamines are involved in various cellular processes, including cell growth and differentiation .
Result of Action
If it acts similarly to eflornithine, it could lead to a decrease in polyamine levels within the cell, potentially affecting cell growth and proliferation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYMMDQSRAGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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